molecular formula C19H15N3O2S B607251 2-(1-oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide CAS No. 892772-75-7

2-(1-oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide

Cat. No. B607251
M. Wt: 349.408
InChI Key: PWRVRDCBFYLYFU-UHFFFAOYSA-N
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Description

EAI001 was the first non-ATP competitive EGFRL858R/T790M/C797S inhibitor.

Scientific Research Applications

Anticonvulsant Properties

A significant application of compounds structurally related to 2-(1-oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide has been noted in anticonvulsant activities. In a study, N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant effects using various seizure models in mice. The results indicated notable anticonvulsant activity, particularly for the compound N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, which displayed significant effectiveness against both maximal electroshock test and subcutaneous pentylenetetrazole seizures (Nath et al., 2021).

Anti-Inflammatory Activity

Another area of application is in anti-inflammatory treatments. Compounds such as 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives have been synthesized and demonstrated promising anti-inflammatory activity in both in vitro and in vivo models. These compounds were also evaluated for their ulcerogenic toxicity and were found to have a favorable gastrointestinal safety profile (Nikalje, 2014).

Antimicrobial and Antifungal Activities

Compounds with a similar structure have also been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, certain thiazole derivatives showed significant activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents (Saravanan et al., 2010).

Anticancer Properties

The anticancer potential of related compounds has been explored as well. For example, 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives exhibited reasonable anticancer activity against various human tumor cell lines, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

Optoelectronic Properties

Thiazole-based compounds, including those structurally related to 2-(1-oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide, have also been studied for their optoelectronic properties. This research indicates their potential application in electronic and photonic devices (Camurlu & Guven, 2015).

properties

IUPAC Name

2-(3-oxo-1H-isoindol-2-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-17(21-19-20-10-11-25-19)16(13-6-2-1-3-7-13)22-12-14-8-4-5-9-15(14)18(22)24/h1-11,16H,12H2,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRVRDCBFYLYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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